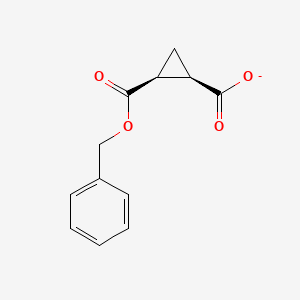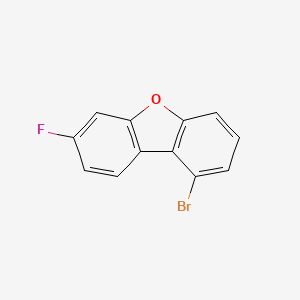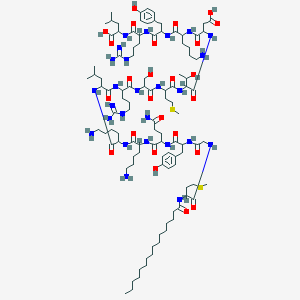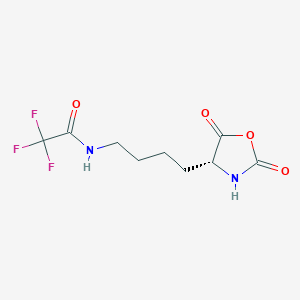
(R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroacetamide group, which imparts distinct chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the oxazolidinone ring.
Introduction of the butyl chain: The oxazolidinone intermediate is then reacted with a butylating agent under suitable conditions to introduce the butyl chain.
Attachment of the trifluoroacetamide group: Finally, the trifluoroacetamide group is introduced through a reaction with trifluoroacetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-(4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
®-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
Properties
Molecular Formula |
C9H11F3N2O4 |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)13-4-2-1-3-5-6(15)18-8(17)14-5/h5H,1-4H2,(H,13,16)(H,14,17)/t5-/m1/s1 |
InChI Key |
KWNIHCJDDYRQFW-RXMQYKEDSA-N |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
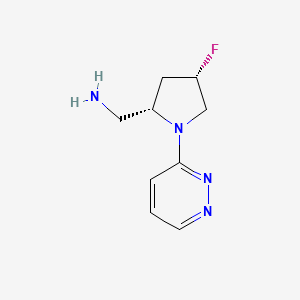


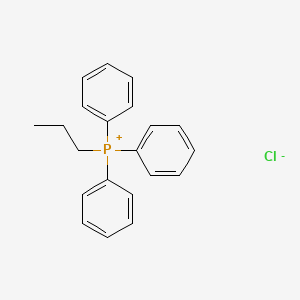
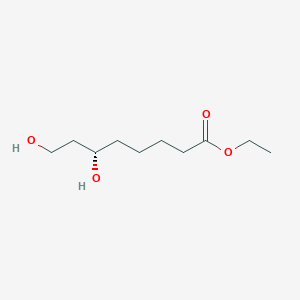
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
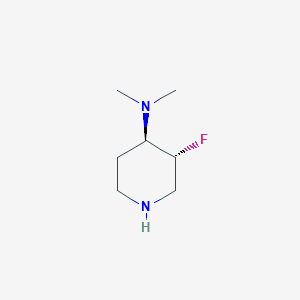

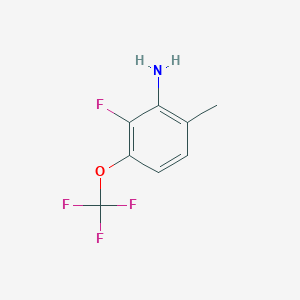
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
